![molecular formula C5H6BrN3O3 B1437422 methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate CAS No. 1674389-82-2](/img/structure/B1437422.png)
methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the CAS Number: 1674389-82-2. It has a molecular weight of 236.02 and its linear formula is C5 H6 Br N3 O3 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate is 1S/C5H6BrN3O3/c1-12-3(10)2-9-5(11)7-4(6)8-9/h2H2,1H3,(H,7,8,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 236.02 and a density of approximately 2.00±0.1 g/cm3 .Scientific Research Applications
Anticancer Research
Triazole derivatives have been found to possess promising anticancer activities . Compounds like 3-pyridyl-bis-[1,2,4]triazoloquinazoline and 5-ethoxy-triazoloquinazoline have shown high cytotoxicity against certain carcinoma cells . Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate could potentially be explored for similar anticancer properties.
Drug Discovery
The broad application of 1,2,3-triazoles in drug discovery is well-documented . They are used in the synthesis of various pharmacologically active molecules. The subject compound may serve as a precursor or an intermediate in the synthesis of new drugs.
Organic Synthesis
In organic synthesis , triazoles are valuable for constructing complex molecular architectures due to their versatility . The compound could be utilized in the synthesis of new organic molecules with potential applications.
Antimicrobial Activities
Triazole hybrids have been synthesized and evaluated for their antimicrobial efficacy . Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate might be investigated for its antimicrobial potential.
Polymer Chemistry
Triazoles find applications in polymer chemistry , where they can be used to modify polymers or create new polymer structures with unique properties .
Supramolecular Chemistry
In supramolecular chemistry , triazoles can act as building blocks for creating complex structures through non-covalent interactions .
Bioconjugation and Chemical Biology
Triazoles are used in bioconjugation to attach various molecules to biological targets. They also play a role in chemical biology for studying biological systems .
Fluorescent Imaging and Materials Science
The use of triazoles in fluorescent imaging and materials science is an emerging field. They can be incorporated into materials for sensing or imaging applications .
properties
IUPAC Name |
methyl 2-(3-bromo-5-oxo-4H-1,2,4-triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O3/c1-12-3(10)2-9-5(11)7-4(6)8-9/h2H2,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNNAFSZZVLDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)NC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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